2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole typically involves the condensation of ortho-phenylenediamines with substituted benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar condensation reactions. The process is scaled up by optimizing reaction parameters such as temperature, pressure, and solvent systems to ensure efficient production. The final product is purified using techniques like recrystallization and chromatography to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The phenoxy and nitro groups can be substituted with other functional groups to create new compounds with diverse properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including bacterial and fungal infections.
Wirkmechanismus
The mechanism of action of 2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit key functional proteins in bacterial cell division, making it a potential antibacterial agent . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylbenzimidazole: Known for its anticancer activity.
4-Benzoylphenoxy-1H-benzimidazole: Studied for its antimicrobial properties.
2-(Substituted-phenyl)benzimidazole: Exhibits a range of biological activities depending on the substituents.
Uniqueness
2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole stands out due to its unique combination of functional groups, which confer specific biological activities. Its nitro and phenoxy groups contribute to its antimicrobial and potential anticancer properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
1018126-38-9 |
---|---|
Molekularformel |
C17H17N3O3 |
Molekulargewicht |
311.33 g/mol |
IUPAC-Name |
2-[1-(3,4-dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C17H17N3O3/c1-10-4-6-14(8-11(10)2)23-12(3)17-18-15-7-5-13(20(21)22)9-16(15)19-17/h4-9,12H,1-3H3,(H,18,19) |
InChI-Schlüssel |
JYEOVEKRPPXQPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC(C)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.